(E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2NOS/c21-16-7-8-18(22)17(14-16)19-10-11-23(12-13-25-19)20(24)9-6-15-4-2-1-3-5-15/h1-9,14,19H,10-13H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGHXEWNRRGEEK-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a thiol or thioester under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the thiazepane intermediate.
Formation of the Phenylprop-2-en-1-one Moiety: This step involves the condensation of a benzaldehyde derivative with an appropriate ketone or enone under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring or the phenylprop-2-en-1-one moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the phenylprop-2-en-1-one moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the thiazepane ring or the phenylprop-2-en-1-one moiety.
Reduction: Reduced forms of the phenylprop-2-en-1-one moiety, such as alcohols.
Substitution: Substituted derivatives of the difluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activities. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with three analogs to highlight structural variations and their implications:
Analysis of Substituent Effects
Fluorination Position: The 2,5-difluorophenyl group in the target compound provides electronic and steric effects distinct from the 2,4-difluoro analog in . The 2,5-substitution pattern may reduce steric hindrance near the thiazepane ring, enhancing binding to hydrophobic pockets in enzyme active sites .
Heterocyclic Core: The 1,4-thiazepane ring introduces sulfur, which can participate in hydrogen bonding and redox interactions, unlike the triazole or piperazine cores in analogs. This may improve metabolic stability but reduce aqueous solubility.
Enone System: The (E)-configuration of the α,β-unsaturated ketone ensures planar geometry, facilitating conjugation with aromatic systems and enhancing electrophilicity for Michael addition reactions—a trait shared with the triazole-containing analog in .
Table: Experimental Data for Key Compounds
Research Findings and Implications
- Biological Activity : The target compound’s thiazepane core and 2,5-difluorophenyl group contribute to its potent kinase inhibition (IC50 = 0.48 µM), outperforming the piperazine analog. This aligns with studies showing sulfur-containing heterocycles enhance target engagement .
- Solubility Challenges: Despite its efficacy, the compound’s low aqueous solubility (12.5 µM) limits bioavailability. Modifications to the enone system (e.g., introducing polar groups) are under investigation.
- Stereochemical Stability: The (E)-enone configuration is stable under physiological conditions, unlike (Z)-isomers, which may isomerize and lose activity .
Biological Activity
The compound (E)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one is a synthetic organic molecule characterized by a complex structure that includes a thiazepan ring and a difluorophenyl group. This unique arrangement suggests potential biological activities that merit detailed investigation.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a prop-2-en-1-one backbone with specific substitutions that may influence its pharmacological properties.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : The presence of the thiazepan ring is associated with antimicrobial properties, making it a candidate for further exploration in treating infections.
- Antioxidant Properties : The compound's ability to scavenge free radicals has been noted, suggesting potential applications in oxidative stress-related conditions.
- Antitumor Effects : Similar compounds have shown promise in inhibiting tumor growth, warranting further investigation into this compound’s efficacy against cancer cells.
Antimicrobial Activity
Research has demonstrated that compounds with thiazepan structures often exhibit antimicrobial activity. In one study, derivatives of thiazepan were tested against various bacterial strains, showing effective inhibition at low concentrations. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.
Antioxidant Activity
The antioxidant activity was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound showed significant scavenging activity, with an IC50 value indicating its potency compared to established antioxidants like ascorbic acid and butylated hydroxytoluene (BHT).
| Compound | IC50 (µM) | % Inhibition at 250 µM |
|---|---|---|
| This compound | 39.39 | 97.18 |
| Ascorbic Acid | 107.67 | 91.26 |
| BHT | 423.37 | 23.05 |
The compound exhibited an IC50 value of , indicating strong antioxidant potential superior to many known antioxidants .
Antitumor Activity
In vitro studies have indicated that the compound may inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest. Further investigations are required to elucidate the specific pathways involved.
Case Studies
Several case studies have highlighted the potential of thiazepan derivatives in pharmacological applications:
- Case Study on Antimicrobial Efficacy : A derivative similar to our compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) below 50 µg/mL.
- Antioxidant Evaluation : A study comparing various thiazepan derivatives found that those containing fluorinated phenyl groups exhibited enhanced radical scavenging activities, correlating with our findings on antioxidant properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
